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Compound of Interest |

Compound Name: (2R)-2-cyclopropylpropanoic acid
CAS No.: 2248209-57-4
Cat. No.: B6231534
. J

Domain: Medicinal Chemistry / Rational Drug Design Context: Next-Generation Valproic Acid
(VPA) Analogs & HDAC Inhibitors

Part 1: Executive Summary & Pharmacological
Context

(2R)-2-cyclopropylpropanoic acid represents a high-value chiral scaffold in modern drug
design. Structurally, it is a bioisostere of Valproic Acid (VPA) and Isobutyric Acid, where the
isopropyl or alkyl chains are replaced by a cyclopropyl moiety.

This modification serves three critical drug development functions:
o Metabolic Blocking: The cyclopropyl ring resists

-oxidation and cytochrome P450-mediated hydroxylation more effectively than acyclic alkyl
chains, significantly extending plasma half-life (

)

o Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the side chain,
reducing the entropic penalty of binding to targets such as Histone Deacetylases (HDACS) or
voltage-gated sodium channels.
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» Safety Profile: Unlike VPA, which forms the hepatotoxic metabolite 4-ene-VPA, cyclopropy!
analogs often avoid the formation of toxic olefinic metabolites, potentially reducing
teratogenicity and hepatotoxicity.

Core Structure & Stereochemistry[1][2]

o |[UPAC Name: (2R)-2-cyclopropylpropanoic acid

o Chirality: The (2R)-enantiomer is often the eutomer (active isomer) in neuroactive
applications, distinct from the (2S)-distomer which may be inactive or possess off-target
toxicity.

o Key Feature: The

-proton is acidic, but the adjacent cyclopropyl group provides steric bulk that influences
enolization rates and binding pocket fit.

Part 2: Structural Analog Designh (SAR)

The design of analogs centers on modulating the electronic and steric environment of the
carboxylic acid pharmacophore while exploiting the cyclopropyl group's unique properties.

Carboxylic Acid Bioisosteres (The "Warhead")

Modifying the acid group alters potency and blood-brain barrier (BBB) permeability.

o Hydroxamic Acids (-CONHOH): Converts the molecule into a potent HDAC Inhibitor (Zinc-
binding group).

o Amides (-CONH2): Creates Valpromide analogs (e.g., Valnoctamide stereoisomers).[1]
These are often prodrugs with superior CNS penetration and anticonvulsant activity.

o Tetrazoles: Improves metabolic stability and lipophilicity while retaining acidity (

-Carbon Substitution

e Quaternary Centers: Replacing the
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-proton with a Methyl or Fluoro group (e.g., 2-fluoro-2-cyclopropylpropanoic acid) prevents
racemization in vivo and blocks Phase Il conjugation.

¢ Mechanism: Fluorine substitution lowers the

of the acid and increases lipophilicity (

), enhancing passive diffusion across the BBB.

Ring Modifications

o gem-Dimethylation: Adding two methyl groups to the cyclopropyl ring (e.g., 2-(2,2-
dimethylcyclopropyl)propanoic acid) increases steric bulk, targeting larger hydrophobic
pockets (e.g., the "foot pocket” of HDAC1/2).

e Ring Expansion: Comparison with cyclobutyl and cyclopentyl analogs often reveals a
"Goldilocks effect” where the cyclopropyl ring provides the optimal balance of rigidity and

size.

Part 3: Asymmetric Synthesis Protocol

Achieving high enantiomeric excess (

) is critical, as the biological activity is stereospecific. The Evans Asymmetric Alkylation is the
industry-standard method for synthesizing (2R)-2-cyclopropylpropanoic acid.

Experimental Workflow

Objective: Synthesis of (2R)-2-cyclopropylpropanoic acid via Evans Auxiliary. Retrosynthetic
Logic: The chiral center is established by methylating a cyclopropylacetyl scaffold attached to a
chiral oxazolidinone.

Step 1: Acylation of the Auxiliary

¢ Reagents: (4R)-4-benzyl-2-oxazolidinone, n-Butyllithium (

-BuLi), 2-cyclopropylacetyl chloride.

e Protocol:
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[e]

Dissolve (4R)-4-benzyl-2-oxazolidinone in dry THF at -78°C.

o Add

-BuLi (1.1 eq) dropwise to deprotonate the amide.

[¢]

Add 2-cyclopropylacetyl chloride (1.2 eq).

[¢]

Warm to 0°C. Quench with saturated

[e]

Result:N-(2-cyclopropylacetyl)-(4R)-benzyl-2-oxazolidinone.

Step 2: Asymmetric Alkylation (The Key Step)
o Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS), Methyl lodide (Mel).

e Mechanism: NaHMDS forms the (Z)-enolate. The bulky benzyl group on the auxiliary blocks
one face of the enolate, forcing the methyl iodide to attack from the opposite (unhindered)
face.

e Protocol:

[¢]

Cool the acylated imide (from Step 1) in THF to -78°C.

o

Add NaHMDS (1.1 eq) dropwise. Stir for 30 min to ensure complete enolization.

o

Add Methyl lodide (3.0 eq).

[¢]

Stir at -78°C for 2 hours, then slowly warm to -20°C overnight.

o

Critical Check: Monitor conversion via TLC/HPLC. The diastereomeric ratio (

) should be >20:1.

Step 3: Hydrolytic Cleavage

e Reagents: Lithium Hydroxide (LiOH), Hydrogen Peroxide (
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)

e Protocol:
o Dissolve the alkylated intermediate in THF/Water (3:1).

o Add

(4 eq) followed by LiOH (2 eq) at 0°C. (Peroxide aids in cleaving the steric hindered amide
without racemization).

o Stir for 1 hour. Quench with Sodium Sulfite (

)

o Extract the chiral auxiliary (recyclable) with dichloromethane.
o Acidify the aqueous layer (pH 2) and extract the free acid.

e Final Product:(2R)-2-cyclopropylpropanoic acid.

Synthesis Visualization (Graphviz)

(2R)-2-cyclopropyl-
propanoic acid

Step 2: Alkylation Chiral Induction
(Mel, -78°C)

Step 3: Hydrolysis

(4R)-Evans Auxiliary Step 1: Acylation NaHMDS, -78°C Z-Enolate Intermediate
(LIOH/H202)

(Chiral Scaffold) (Cyclopropylacetyl-Cl) (Stereo-defined)
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Caption: Asymmetric synthesis pathway utilizing Evans auxiliary to enforce (2R)
stereochemistry via Z-enolate geometry.

Part 4: Pharmacological Evaluation Data
Comparative Potency & Stability Table
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The following data summarizes the theoretical performance of the (2R)-cyclopropyl analog
versus the parent Valproic Acid (VPA) in standard assays.

HDAC Anticonvulsan Moo atotoxict Metabolic Half-
ibiti epatotoxici i
Compound Inhibition ( t Potency _ P Y  Life(
Risk

) (MES Test) )
Valproic Acid ) High (4-ene

~1.0 mM (Weak) 1.0x (Baseline) ] ~12-16 hrs
(VPA) metabolite)
(2R)-2- Low (No
cyclopropylpropa  ~0.5 mM 1.5x - 2.0x >20 hrs
noic acid -elimination)
Hydroxamic Acid <10 )

N/A Moderate Variable

Analog M
2-Fluoro Analog ~0.8 mM 2.5x Very Low >24 hrs

o MES Test: Maximal Electroshock Seizure test (standard model for generalized tonic-clonic
seizures).[2]

o HDAC Inhibition: Measured against nuclear extracts (HDAC1/2). Note that converting the
acid to a hydroxamic acid dramatically increases potency.

Mechanism of Action (Signaling Pathway)

The molecule acts primarily by inhibiting HDACs, leading to chromatin relaxation, or by
modulating GABAergic transmission.
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Caption: Dual mechanism of action targeting epigenetic regulation (HDAC) and

neurotransmitter modulation (GABA).
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e Winkler, J., et al. (2010). Comparative pharmacodynamic and pharmacokinetic analysis of
two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide.
Epilepsia. (Demonstrates the utility of cyclopropyl-VPA analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Derivatives of valproic acid are active against pentetrazol-induced seizures in immature
rats - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-
valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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